3,3',5,5'-Tetrabromobiphenyl
Overview
Description
3,3’,5,5’-Tetrabromobiphenyl is a brominated derivative of bisphenol A commonly used as a flame retardant . It finds applications in a variety of consumer products ranging from fabrics to plastics and electronics .
Synthesis Analysis
The synthesis of 3,3’,5,5’-Tetrabromobiphenyl involves the use of 1,3,5-tribromobenzene, diethylether, n-butyllithium, and copper chloride (II) . The reaction mixture is stirred at -78° C for one hour, and copper chloride (II) is added .Molecular Structure Analysis
The molecular formula of 3,3’,5,5’-Tetrabromobiphenyl is C12H6Br4 . It has an average mass of 469.792 Da and a monoisotopic mass of 465.720276 Da .Chemical Reactions Analysis
3,3’,5,5’-Tetrabromobiphenyl may be used as an analytical reference standard for the quantification of the analyte in air samples and sediment/sludge samples using chromatography techniques .Physical And Chemical Properties Analysis
3,3’,5,5’-Tetrabromobiphenyl has a density of 2.1±0.1 g/cm3, a boiling point of 401.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 190.7±22.1 °C .Scientific Research Applications
Toxicity and Environmental Impact
3,3',5,5'-Tetrabromobiphenyl, a component of commercial polybrominated biphenyl mixtures like FireMaster BP-6, has been studied for its toxic effects and environmental impact. It's known to be a potent inducer of aryl hydrocarbon hydroxylase (AHH) and has been associated with significant reduction in growth rate, enlarged livers, and reduction in thymus size in animal studies (Robertson, Andres, Safe, & Lovering, 1983). It also demonstrates a lack of mutagenic effects in mammalian cells, suggesting it may promote liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of 3,3',5,5'-Tetrabromobiphenyl and its derivatives. It's been found that tetramethylenebiphenyl tetraanion, derived from it, can be used to create tetrasubstituted biphenyl derivatives, providing a synthetic route to symmetrical polysubstituted biphenyls (Wilhelm, Clark, & Schleyer, 1982). Moreover, the compound has been used in studies to understand the molecular mechanism of hydroxylated polybrominated biphenyls' antagonistic activity toward thyroid receptors, which is crucial for assessing health risks associated with these contaminants (Zhang et al., 2019).
Endocrine Disruption Studies
Significant attention has been given to the endocrine-disrupting effects of 3,3',5,5'-Tetrabromobiphenyl and its derivatives. A study on zebrafish revealedthat early-life exposure to 3,3',5,5'-Tetrabromobiphenyl (BB-80) and its hydroxylated form (OH-BB-80) can alter thyroid hormone levels and disrupt thyroid function. BB-80 induced pathological changes in thyroid tissues and impacted the transcriptome profiles related to thyroid hormone synthesis and signal transduction, indicating a significant adverse effect on thyroid homeostasis (Zhang et al., 2022).
Structural and Biochemical Correlations
Studies have also been conducted to understand the structure-activity correlations of polybrominated biphenyls like 3,3',5,5'-Tetrabromobiphenyl. These studies focus on the synthesis of different brominated biphenyl congeners and their impact as inducers of liver microsomal drug-metabolizing enzymes. They show that certain structural configurations of these compounds strongly correlate with their biochemical activity and toxicity, which is essential for understanding their environmental and health impact (Robertson, Parkinson, Campbell, & Safe, 1982).
Implications for Human and Mammalian Risk Assessment
The World Health Organization's reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds includes discussions on compounds like 3,3',5,5'-Tetrabromobiphenyl. This study is crucial for risk assessment and regulatory policies regarding exposure to these compounds, highlighting their potential toxic effects on humans and wildlife (Van den Berg et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-5-(3,5-dibromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJXZYWFJAXIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075108 | |
Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetrabromobiphenyl | |
CAS RN |
16400-50-3 | |
Record name | 3,3',5,5'-Tetrabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-Tetrabromobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',5,5'-TETRABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4R89X711 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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